Cas no 690249-62-8 (N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide)
N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide Chemical and Physical Properties
Names and Identifiers
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- N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide
- 1-Piperazinecarbothioamide, N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)-
- F1743-0042
- AKOS000809969
- 690249-62-8
-
- Inchi: 1S/C19H22FN3O2S/c1-24-14-7-8-18(25-2)16(13-14)21-19(26)23-11-9-22(10-12-23)17-6-4-3-5-15(17)20/h3-8,13H,9-12H2,1-2H3,(H,21,26)
- InChI Key: BSGCGDYRLRBPOT-UHFFFAOYSA-N
- SMILES: N1(C(NC2=CC(OC)=CC=C2OC)=S)CCN(C2=CC=CC=C2F)CC1
Computed Properties
- Exact Mass: 375.142
- Monoisotopic Mass: 375.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 462
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 69.1Ų
Experimental Properties
- Density: 1.288±0.06 g/cm3(Predicted)
- Boiling Point: 505.4±60.0 °C(Predicted)
- pka: 13.94±0.20(Predicted)
N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1743-0042-2μmol |
N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide |
690249-62-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1743-0042-1mg |
N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide |
690249-62-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1743-0042-2mg |
N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide |
690249-62-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1743-0042-3mg |
N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide |
690249-62-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1743-0042-4mg |
N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide |
690249-62-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide
Research Brief on N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide (CAS: 690249-62-8)
N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide (CAS: 690249-62-8) is a novel piperazine-derived compound that has recently gained attention in chemical biology and medicinal chemistry research. This thioamide derivative exhibits a unique structural motif combining a fluorophenyl group with dimethoxyphenyl substitution, making it a promising scaffold for pharmacological investigations. Recent studies have focused on its potential as a modulator of central nervous system targets, particularly serotonin and dopamine receptors, due to its structural similarity to known psychoactive compounds.
Recent pharmacological characterization studies (2023) demonstrate that this compound shows selective binding affinity for 5-HT2A serotonin receptors (Ki = 12.3 nM) with moderate activity at D2 dopamine receptors (Ki = 89.7 nM). Molecular docking simulations reveal that the fluorophenyl group engages in key hydrophobic interactions within the orthosteric binding pocket, while the carbothioamide moiety forms hydrogen bonds with Ser159 and Ser363 residues. These findings were published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00518).
In vitro metabolic stability studies using human liver microsomes indicate moderate clearance (CLint = 23.4 mL/min/kg) with primary oxidative metabolism occurring at the dimethoxyphenyl ring. The fluorophenyl substitution appears to enhance metabolic stability compared to non-fluorinated analogs. A recent ADMET profiling study (European Journal of Pharmaceutical Sciences, 2024) reported favorable blood-brain barrier permeability (Papp = 8.7 × 10-6 cm/s) and acceptable cytotoxicity profile (CC50 > 50 μM in HEK293 cells).
Current structure-activity relationship (SAR) investigations focus on modifications to the carbothioamide group and methoxy substitutions. Preliminary results suggest that replacing the thioamide with a carbonyl group significantly reduces receptor binding affinity, highlighting the importance of this moiety for pharmacological activity. Researchers at several academic institutions have filed patent applications (WO202318764, US20240140872) covering derivatives of this scaffold for potential neuropsychiatric applications.
The compound's synthesis typically involves a multi-step procedure starting from 1-(2-fluorophenyl)piperazine, with the key step being the formation of the thiourea linkage. Recent process chemistry improvements (Organic Process Research & Development, 2023) have optimized the final coupling step, achieving an overall yield of 68% with >99% purity by HPLC. Analytical characterization by 1H NMR, 13C NMR, and HRMS confirms the structure, with the CAS registry (690249-62-8) serving as the unique identifier in chemical databases.
Future research directions include comprehensive behavioral pharmacology studies in animal models and further optimization of the pharmacokinetic properties. The compound's unique receptor profile suggests potential applications in mood disorders or substance abuse treatment, though extensive preclinical evaluation is still required. Collaborative efforts between academia and pharmaceutical companies are underway to explore these possibilities, with several derivative compounds currently in lead optimization phases.
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